molecular formula C12H12ClNO2 B8783928 6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 62618-75-1

6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8783928
CAS RN: 62618-75-1
M. Wt: 237.68 g/mol
InChI Key: BMHBBAMXYZRFBH-UHFFFAOYSA-N
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Description

6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62618-75-1

Product Name

6-(2-Chloropropanoyl)-3,4-dihydroquinolin-2(1H)-one

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

6-(2-chloropropanoyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H12ClNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15)

InChI Key

BMHBBAMXYZRFBH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 72.5 g (0.544 mol) of AlCl3 in 800 mL of CS2 was stirred under dry N2 while 14.1 mL (20.0 g, 0.177 mol) of 2-chloropropionyl chloride was added followed by 20.0 g (0.136 mol) of 3,4-dihydroquinolin-2(1H)-one. The reaction mixture was refluxed for 4 h at which time a separation of phases was noted. The reaction was quenched by pouring onto ice with vigorous stirring. The pale yellow precipitate which formed was separated by filtration, washed with water and dried overnight over P2O5 to give 27.7 g (91%) of the desired product, m.p. 236.5-238° C.
Name
Quantity
72.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

Aluminum chloride (109 g, 817 mmol) was slurried in carbon disulfide (600 mL) and 2-chloropropionyl chloride (16.8 mL, 173.07 mmol) was added. To this mixture was added 3,4-dihydro-2(1H)-quinolone (20.0 g, 135.89 mmol, J. Amer. Chem. Soc., 1944, 66, 1442). The mixture was refluxed for 4 hours, cooled, and the carbon disulfide poured off and discarded. The reddish residue was carefully quenched with ice water which caused the product to solidify. The solids were collected, rinsed well with water, and suctioned dry followed by drying in vacuo. The product weighed 31.37 g (97%) and had mp 205°-206° C. Analysis calculated for C12H12CINO2 : C, 60.64; H, 5.09; N, 5.89. Found: C, 60.20; H, 4.89; N, 5.78.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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